molecular formula C10H9NO B133747 1-Methyl-2-quinolone CAS No. 147172-12-1

1-Methyl-2-quinolone

Cat. No. B133747
M. Wt: 159.18 g/mol
InChI Key: QYEMNJMSULGQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-quinolone (MQ) is a heterocyclic organic compound with a chemical formula of C10H9NO. MQ is a derivative of quinolone and is known for its diverse biological activities. MQ has been widely studied for its potential applications in the fields of medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of 1-Methyl-2-quinolone is not fully understood. However, it is believed that 1-Methyl-2-quinolone exerts its biological activities by interacting with various cellular targets. In bacteria, 1-Methyl-2-quinolone is thought to inhibit DNA synthesis by binding to DNA gyrase and topoisomerase IV. In fungi, 1-Methyl-2-quinolone is believed to inhibit ergosterol biosynthesis by targeting squalene synthase. In viruses, 1-Methyl-2-quinolone is thought to inhibit viral replication by interfering with viral DNA synthesis.

Biochemical And Physiological Effects

1-Methyl-2-quinolone has been shown to have various biochemical and physiological effects. In bacteria, 1-Methyl-2-quinolone has been found to induce the formation of reactive oxygen species, which can lead to cell death. In fungi, 1-Methyl-2-quinolone has been shown to disrupt the integrity of the fungal cell wall, leading to cell lysis. In addition, 1-Methyl-2-quinolone has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Methyl-2-quinolone in lab experiments is its diverse biological activities. 1-Methyl-2-quinolone has been shown to have antibacterial, antifungal, antiviral, and anticancer activities, making it a useful tool for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments.
However, one limitation of using 1-Methyl-2-quinolone in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of 1-Methyl-2-quinolone for use in experiments. In addition, the mechanism of action of 1-Methyl-2-quinolone is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-Methyl-2-quinolone. One direction is to further investigate the mechanism of action of 1-Methyl-2-quinolone. Understanding how 1-Methyl-2-quinolone interacts with cellular targets can provide insight into its biological activities and potential applications. Another direction is to explore the use of 1-Methyl-2-quinolone in combination with other compounds. Combining 1-Methyl-2-quinolone with other compounds can enhance its biological activities and potentially lead to the development of new therapeutic agents. Finally, further research is needed to determine the potential environmental impact of 1-Methyl-2-quinolone. As 1-Methyl-2-quinolone is used in agriculture, it is important to understand its potential effects on the environment and develop strategies to minimize any negative impact.

Synthesis Methods

1-Methyl-2-quinolone can be synthesized through various methods. One of the most commonly used methods is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. Another method is the Pfitzinger reaction, which involves the reaction of an ortho-substituted benzoic acid with a primary amine in the presence of a Lewis acid catalyst. The Friedländer synthesis is also a popular method, which involves the reaction of aniline with an α,β-unsaturated ketone in the presence of a base.

Scientific Research Applications

1-Methyl-2-quinolone has been extensively studied for its potential applications in the fields of medicine, agriculture, and industry. In medicine, 1-Methyl-2-quinolone has been shown to have antibacterial, antifungal, antiviral, and anticancer activities. 1-Methyl-2-quinolone has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 1-Methyl-2-quinolone has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, 1-Methyl-2-quinolone has been found to have antiviral activity against herpes simplex virus type 1 and type 2.
In agriculture, 1-Methyl-2-quinolone has been studied for its potential use as a plant growth regulator. 1-Methyl-2-quinolone has been found to increase the growth and yield of various crops, including tomato, cucumber, and wheat. 1-Methyl-2-quinolone has also been shown to have a protective effect against plant diseases caused by fungi and bacteria.
In industry, 1-Methyl-2-quinolone has been used as a starting material for the synthesis of various compounds, including dyes, pigments, and pharmaceuticals.

properties

IUPAC Name

1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEMNJMSULGQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060552
Record name 2(1H)-Quinolinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-quinolone

CAS RN

606-43-9
Record name 1-Methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-quinolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Methyl-2-quinolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Quinolinone, 1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Quinolinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2(1H)-quinolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-2-QUINOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ470VV48X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.